molecular formula C17H24N4O2 B12165685 N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B12165685
M. Wt: 316.4 g/mol
InChI Key: XRBNBAGTKFPQGW-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common route includes the reaction of 2-(pyrrolidin-1-yl)acetic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions. While specific data for this compound isn't directly available in non-restricted sources, analogous piperazine-carboxamide derivatives show:

Reaction Type Conditions Reagents Products References
Acidic hydrolysisHCl (6M), refluxH₂O, HCl4-phenylpiperazine-1-carboxylic acid + 2-(pyrrolidin-1-yl)ethylamine
Basic hydrolysisNaOH (2M), 80°CH₂O, NaOHSodium salt of 4-phenylpiperazine-1-carboxylate + ethylenediamine derivative

Nucleophilic Substitution

The 2-oxoethyl group participates in nucleophilic substitution reactions. For example:

Reaction Type Conditions Reagents Products References
AlkylationDMF, 60°C, 12 hrsMethyl iodide, K₂CO₃N-methylated derivative at the ethyl bridge
Aromatic substitutionToluene, 110°C4-fluorobenzyl chloridePhenylpiperazine ring-substituted analog

Oxidation and Reduction

The pyrrolidine ring and amide group are susceptible to redox reactions:

Reaction Type Conditions Reagents Products References
OxidationH₂O₂, FeSO₄ catalystKMnO₄ (acidic medium)Pyrrolidine N-oxide derivative
ReductionH₂ (1 atm), Pd/C catalystNaBH₄ in MeOHSecondary alcohol from ketone reduction

Biological Interaction Pathways

While not traditional chemical reactions, interactions with biological targets inform reactivity:

Target Interaction Type Observed Effect References
GABA receptorsAllosteric modulationEnhanced receptor activity, anticonvulsant effects
Serotonin transportersCompetitive inhibitionReduced neurotransmitter reuptake

Stability Under Synthetic Conditions

Key stability data for process optimization:

Condition Observation Implications References
High pH (>10)Rapid decomposition of amide bondRequires neutral pH during storage
Elevated temperatureCyclization to form diketopiperazine analogsControlled heating essential in synthesis

Comparative Reactivity of Analogues

Structural analogs exhibit modified reactivity profiles:

Analog Key Structural Difference Reactivity Contrast
N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamidePyrimidine substitutionEnhanced solubility, slower hydrolysis kinetics
4-Methylpiperazine derivativesMethyl vs. phenyl groupHigher electrophilicity at the amide carbon

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of this compound is its anticonvulsant activity. Research has demonstrated that derivatives of this compound exhibit efficacy in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures. A study reported that several synthesized derivatives showed significant anticonvulsant properties, indicating potential for development as anti-seizure medications .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances positions it as a candidate for further investigation in conditions such as anxiety and depression .

Neurological Disease Treatment

A patent application describes derivatives similar to N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide as muscarinic receptor antagonists, which may be beneficial in treating neurological diseases such as Alzheimer's disease . This highlights the compound's relevance in developing therapeutics targeting cholinergic systems.

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can inhibit cancer cell proliferation, suggesting a role in cancer therapy development . The introduction of specific substituents on the piperazine ring has been linked to enhanced biological activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-pyrrolidinyl)acetamide
  • 4-phenylpiperazine-1-carboxamide
  • 2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a pyrrolidine ring, a piperazine ring, and a phenyl group. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Biological Activity

N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Overview of the Compound

Chemical Structure : The compound is characterized by a piperazine core linked to a pyrrolidine moiety and an oxoethyl group, contributing to its pharmacological properties.

Molecular Formula : C18_{18}H24_{24}N4_{4}O2_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperazine Core : Starting from 4-phenylpiperazine, the compound is synthesized via nucleophilic substitution reactions.
  • Introduction of the Pyrrolidine Moiety : This step often requires cyclization reactions involving appropriate reagents to form the pyrrolidine ring.
  • Final Carboxamide Formation : The final step involves the conversion of an amine intermediate into the carboxamide using acylation techniques.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes, which modulate various physiological pathways:

  • Receptor Interaction : The compound has been shown to interact with serotonin (5-HT), dopamine, and adrenergic receptors, suggesting potential applications in treating mood disorders and schizophrenia.
  • Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes like acetylcholinesterase, contributing to its neuroprotective effects.

Anticonvulsant Activity

A notable study evaluated the anticonvulsant properties of related compounds in the same chemical class. Twenty-two derivatives were synthesized and tested in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Results indicated that most compounds exhibited significant anticonvulsant activity, with some demonstrating efficacy across multiple seizure models .

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
AnticonvulsantEffective in MES and scPTZ models
NeuroprotectiveInhibition of acetylcholinesterase
Receptor ModulationInteraction with 5-HT and dopamine receptors

Case Study 1: Anticonvulsant Efficacy

In a controlled study, several derivatives of N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenyipiperazine were tested for anticonvulsant activity. The most active compound demonstrated a significant reduction in seizure frequency compared to controls, indicating its potential as a therapeutic agent for epilepsy.

Case Study 2: Neuroprotective Effects

Research involving neurotoxicity assessments revealed that compounds similar to N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenyipiperazine exhibited protective effects against neurodegeneration in vitro. The mechanisms involved increased levels of neurotrophic factors and reduced apoptosis markers in neuronal cell lines .

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H24N4O2/c22-16(20-8-4-5-9-20)14-18-17(23)21-12-10-19(11-13-21)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,18,23)

InChI Key

XRBNBAGTKFPQGW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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